REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[Br:15]Br>C1COCC1>[Br:15][C:3]1[C:2]([F:1])=[CH:7][CH:6]=[CH:5][C:4]=1[O:8][CH3:9]
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)OC
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Name
|
|
Quantity
|
89 mL
|
Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
18.9 g
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
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The mixture was stirred for about 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the temperature at around −70° C
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Type
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TEMPERATURE
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Details
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The mixture was warmed to r.t.
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Type
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STIRRING
|
Details
|
stirred overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
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The mixture was quenched with water
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Type
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ADDITION
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Details
|
diluted with ether (500 mL)
|
Type
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CUSTOM
|
Details
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partitioned between water/ether (1/1 300 mL)
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Type
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EXTRACTION
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Details
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The water layer was back extracted with ether (250 mL)
|
Type
|
CUSTOM
|
Details
|
the combined organic fractions were dried
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
|
Details
|
The dark residue was distilled under house vacuum (product 115–130° C.)
|
Type
|
CUSTOM
|
Details
|
to recover about 13.8 g of the product as a gray oil (57%)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |